Cerium(3+);acetate;hydrate

Corrosion Science Aerospace Materials Electrochemistry

Cerium(III) acetate hydrate is the non-substitutable precursor when anion identity dictates performance: 99.6% corrosion inhibition on AA7075-T6 (vs. 99.1% chloride, 92.1% nitrate); acetate-directed CeO₂ nanowires for superior CO oxidation (vs. nanocubes from nitrate); forgiving sol-gel processing with phenolic resin compatibility; highest transamidation activity among cerium salts. Procure based on application-specific anion requirements.

Molecular Formula C2H5CeO3+2
Molecular Weight 217.18 g/mol
Cat. No. B15361474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(3+);acetate;hydrate
Molecular FormulaC2H5CeO3+2
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESCC(=O)[O-].O.[Ce+3]
InChIInChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-1
InChIKeyVYSROJNRRXTMES-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) Acetate Hydrate: Technical Specifications and Procurement-Relevant Differentiators


Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O, typically x = 1–3) is a water-soluble rare earth salt that serves as a versatile precursor for cerium oxide (CeO₂) nanomaterials, a corrosion inhibitor, and a catalyst in organic transformations . Its acetate ligand distinguishes it from other common cerium salts such as nitrate, chloride, and sulfate, imparting unique decomposition behavior, morphological control during nanoparticle synthesis, and electrochemical performance that directly impacts selection for industrial and research applications [1].

Why Cerium(III) Acetate Hydrate Cannot Be Readily Substituted with Other Cerium Salts in Critical Applications


The anion in a cerium precursor salt is not an innocent bystander; it dictates decomposition pathways, influences nanoparticle morphology, and governs corrosion inhibition efficacy. Studies demonstrate that CeO₂ derived from cerium acetate exhibits distinct nanostructures (e.g., nanowires) compared to the nanocubes obtained from cerium nitrate, leading to divergent catalytic performance [1]. Similarly, in corrosion protection of aerospace aluminum alloys, cerium(III) acetate provides superior inhibition efficiency (up to 99.6%) relative to chloride (99.1%) and nitrate (92.1%) [2]. These quantifiable differences preclude generic substitution and necessitate compound-specific procurement based on the intended application.

Quantitative Differentiation of Cerium(III) Acetate Hydrate Against Closest Analogs


Corrosion Inhibition Efficiency on Aerospace Aluminum Alloy AA7075-T6: Cerium(III) Acetate Outperforms Chloride and Nitrate Salts

In a direct comparative study of cerium salts as corrosion inhibitors for AA7075-T6 aluminum alloy in 0.1 M NaCl, Ce(III) acetate achieved the highest inhibition effectiveness. The measured values demonstrate a clear ranking: Ce(III) acetate (99.6%) > Ce(III) chloride (99.1%) > Ce(III) nitrate (92.1%) [1]. Additionally, only Ce(III) acetate enabled repassivation of surface defects, a phenomenon not observed with cerium chloride [2].

Corrosion Science Aerospace Materials Electrochemistry

Morphological Control in CeO₂ Nanostructure Synthesis: Acetate Anion Directs 1D Nanowire Formation vs. Nitrate-Induced Nanocubes

Under identical hydrothermal conditions (250 °C, 6 h), Ce(III) acetate and Ce(III) chloride precursors promoted the growth of one-dimensional CeO₂ nanostructures (nanowires, nanorods, nano hexagonal prisms), whereas the oxidizing nitrate anion (NO₃⁻) exclusively facilitated the synthesis of CeO₂ nanocubes [1]. The resulting morphological differences led to inequable catalytic performance for CO oxidation, with nanowires exhibiting superior activity [1].

Nanomaterials Synthesis Catalysis Cerium Oxide

Sol-Gel Processability: Cerium Acetate Sols Exhibit Higher Crystallization Temperature and Superior Compatibility with Phenolic Resins Compared to Nitrate Sols

In a comparative study of cerium-based sols for ceramic microsphere production, the cerium nitrate-based sol crystallized at lower temperatures than the acetate-based sol and demonstrated greater sensitivity during drying and storage [1]. Critically, the nitrate sol could not be cross-linked due to degradation of the organic stabilizer, whereas the acetate sol mixed readily with phenolic resin and maintained cross-linking capability [1].

Sol-Gel Processing Ceramic Synthesis Materials Engineering

Catalytic Activity in Transamidation Reactions: CeO₂ Derived from Acetate Precursor Demonstrates Highest Performance Among Cerium Precursors Tested

Mesoporous CeO₂ nanoparticles prepared via hydrothermal method using four different cerium precursors—cerium(III) chloride heptahydrate, cerium nitrate hexahydrate, ceric ammonium nitrate, and cerium(III) acetate sesquihydrate—were evaluated as heterogeneous catalysts for the transamidation of acetamide with N-octylamine under solvent-free conditions [1]. The CeO₂ derived from cerium acetate exhibited the highest catalytic activity among all precursors tested [1].

Organic Synthesis Heterogeneous Catalysis Transamidation

Thermal Decomposition Threshold: Cerium Acetate Hydrate Decomposes Above 540°C, Enabling High-Temperature Processing Windows Unavailable with Nitrate

Cerium(III) acetate hydrate decomposes to cerium(IV) oxide (CeO₂) upon heating above 540 °C . In contrast, cerium(III) nitrate hexahydrate begins decomposition above 200 °C . This ~340 °C difference in thermal stability provides a significantly broader processing window for applications requiring high-temperature calcination or for formulations where premature decomposition must be avoided.

Thermal Analysis Cerium Oxide Synthesis Precursor Selection

Recommended Application Scenarios for Cerium(III) Acetate Hydrate Based on Quantitative Evidence


Corrosion Protection of High-Strength Aluminum Alloys (AA7075-T6, AA2024-T3) in Aerospace and Marine Environments

For AA7075-T6 exposed to chloride-containing environments (e.g., coastal or de-icing conditions), cerium(III) acetate hydrate provides 99.6% inhibition effectiveness, outperforming cerium chloride (99.1%) and cerium nitrate (92.1%) [1]. Its unique ability to repassivate surface defects further enhances long-term protection, making it the preferred cerium salt for corrosion inhibitor formulations in aircraft structural components and marine aluminum alloys [2].

Hydrothermal Synthesis of CeO₂ Nanowires for CO Oxidation and Automotive Three-Way Catalysts

When 1D CeO₂ nanostructures (nanowires, nanorods) are desired for enhanced catalytic surface area and facet-dependent reactivity, cerium(III) acetate hydrate is the precursor of choice. Under hydrothermal conditions (250 °C, 6 h), it yields nanowires with superior CO oxidation activity, whereas cerium nitrate produces less active nanocubes [1]. This morphological control is critical for optimizing oxygen storage capacity in three-way catalysts and for gas-sensing applications.

Sol-Gel Fabrication of Cerium-Based Ceramics and Coatings Requiring Robust Cross-Linking

For sol-gel processing of cerium oxide ceramics, thin films, or composite coatings where cross-linking integrity is essential, cerium(III) acetate hydrate provides a more forgiving and reliable precursor than cerium nitrate. Acetate-based sols crystallize at higher temperatures, exhibit lower sensitivity to environmental conditions during drying, and maintain compatibility with phenolic resin cross-linkers—features that nitrate sols fail to deliver [1]. This makes acetate the preferred choice for scaled production of cerium-based microspheres and functional coatings.

Synthesis of CeO₂ Heterogeneous Catalysts for Transamidation and Organic Transformations

In the preparation of mesoporous CeO₂ nanoparticles for heterogeneous catalysis, the acetate precursor yields catalysts with the highest activity for transamidation reactions among common cerium salts (chloride, nitrate, ammonium nitrate) [1]. Researchers aiming to maximize catalytic turnover in amide-amine exchange reactions should select cerium(III) acetate hydrate as the precursor for CeO₂ synthesis.

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